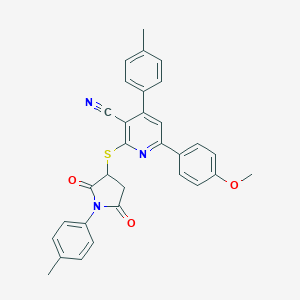
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one, also known as CTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the tetrahydroquinoline family, which is known for its diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has also been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been reported to have neuroprotective effects against Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways. For example, 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has also been shown to inhibit the activation of NF-kappaB, which is a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis, which is a form of programmed cell death, in cancer cells. 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been reported to reduce the levels of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its high potency and selectivity. 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been shown to exhibit activity at low concentrations, making it a useful tool for studying various biological processes. However, one limitation of using 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one is its relatively low solubility in aqueous solutions. This can make it difficult to prepare solutions of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one. One area of interest is the development of new synthetic methods for 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one and its derivatives. This could lead to the discovery of new analogs with improved activity and selectivity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one in vivo. This could provide valuable information for the development of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one as a therapeutic agent. Additionally, the potential use of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one in combination with other drugs for the treatment of cancer and other diseases should be explored.
Synthesemethoden
The synthesis of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one involves the reaction of 3-chlorobenzaldehyde with 2-aminobenzophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction using acetic anhydride and a catalyst such as sulfuric acid. The final product is obtained by recrystallization from a suitable solvent such as ethanol.
Eigenschaften
Produktname |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Molekularformel |
C28H23ClN2O2 |
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C28H23ClN2O2/c29-20-13-7-14-21(17-20)31-22-15-8-16-23(32)25(22)24(18-9-3-1-4-10-18)26(28(31)30)27(33)19-11-5-2-6-12-19/h1-7,9-14,17,24H,8,15-16,30H2 |
InChI-Schlüssel |
KJSXYTJWWOQMOT-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
Kanonische SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B304273.png)

![4-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304277.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304278.png)
![4-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-6-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B304280.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B304282.png)
![6-tert-butyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304283.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B304285.png)
![6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304286.png)
![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304289.png)
![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304292.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)
![6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)